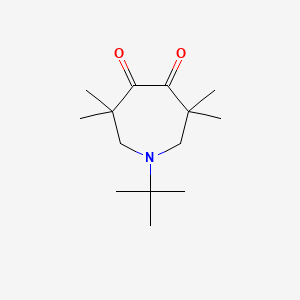
2'-Deoxy-1-hydroxyadenosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) is a purine 2’-deoxyribonucleoside 5’-monophosphate having adenine as the nucleobase . This compound is a derivative of adenosine monophosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide . It plays a crucial role in various biological processes, including DNA synthesis and repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) may involve enzymatic methods using nucleoside phosphorylases or kinases to catalyze the phosphorylation of 2’-deoxyadenosine . These biocatalytic processes are advantageous due to their specificity and mild reaction conditions, which reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like thiols or amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of 2’-Deoxy-1-hydroxyadenosine, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It serves as a precursor for antiviral and anticancer drugs.
Industry: It is utilized in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication and repair processes . The compound acts as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds between nucleotides . This incorporation can lead to chain termination or mutations, which are exploited in antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine 5’-monophosphate: Similar in structure but lacks the hydroxyl group at the 1’ position.
2’-Deoxyguanosine 5’-monophosphate: Contains guanine as the nucleobase instead of adenine.
2’-Deoxycytidine 5’-monophosphate: Contains cytosine as the nucleobase instead of adenine.
Uniqueness
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) is unique due to its specific hydroxylation pattern, which can influence its biological activity and interactions with enzymes . This uniqueness makes it a valuable tool in biochemical research and therapeutic applications .
Eigenschaften
CAS-Nummer |
51785-75-2 |
|---|---|
Molekularformel |
C10H14N5O7P |
Molekulargewicht |
347.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-9-8-10(13-4-15(9)17)14(3-12-8)7-1-5(16)6(22-7)2-21-23(18,19)20/h3-7,11,16-17H,1-2H2,(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
PXJAWPKVVKZMRK-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=N)O)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)



![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)

![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
